molecular formula C9H12ClN3O2 B11764730 (6-Chloro-2-morpholinopyrimidin-4-yl)methanol

(6-Chloro-2-morpholinopyrimidin-4-yl)methanol

Cat. No.: B11764730
M. Wt: 229.66 g/mol
InChI Key: VOHIABMELOJYOQ-UHFFFAOYSA-N
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Description

(6-Chloro-2-morpholinopyrimidin-4-yl)methanol is a chemical compound with the molecular formula C9H12ClN3O2. It belongs to a class of substituted pyrimidines that are highly valued in scientific research, particularly in medicinal chemistry and drug discovery. The compound's structure integrates key pharmacophoric features: a pyrimidine ring serves as a privileged scaffold in pharmaceuticals, a morpholine group can influence solubility and bioavailability, a reactive chloro group at the 6-position provides a site for further functionalization via cross-coupling or nucleophilic substitution reactions, and a hydroxymethyl group offers a handle for conjugation or prodrug development. As a versatile chemical intermediate, its primary research application is in the synthesis of more complex molecules, such as kinase inhibitors or other biologically active heterocycles. Researchers utilize this compound as a foundational building block to generate compound libraries for high-throughput screening. Proper handling procedures are essential. Refer to the Safety Data Sheet (SDS) before use. Wear suitable protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles . Handle only in a well-ventilated area, such as a chemical fume hood . This product is intended for research purposes only and is not classified as a drug or medicinal agent. It is strictly for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methanol

InChI

InChI=1S/C9H12ClN3O2/c10-8-5-7(6-14)11-9(12-8)13-1-3-15-4-2-13/h5,14H,1-4,6H2

InChI Key

VOHIABMELOJYOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)CO

Origin of Product

United States

Preparation Methods

Cyclocondensation of Malonate Derivatives and Amidines

Dimethyl malonate and acetamidine hydrochloride undergo cyclization in methanol under basic conditions (e.g., sodium methoxide) to form 4,6-dihydroxy-2-methylpyrimidine. For (6-Chloro-2-morpholinopyrimidin-4-yl)methanol, substituting dimethyl malonate with a hydroxymethyl-containing malonate derivative (e.g., dimethyl hydroxymalonate) could introduce the hydroxymethyl group at position 4. However, stability challenges with hydroxymalonate esters necessitate protective groups, such as methoxymethyl, to prevent premature oxidation or decomposition.

Reaction Conditions:

  • Solvent: Methanol

  • Base: Sodium methoxide (0.34 mol per 0.1 mol substrate)

  • Temperature: 18–25°C

  • Yield (analogous): 86% for 4,6-dihydroxy-2-methylpyrimidine

Chlorination at Position 6

Chlorination of the hydroxyl group at position 6 is essential for introducing the final chloro substituent. Triphosgene or phosphorus oxychloride (POCl₃) are effective chlorinating agents.

Triphosgene-Mediated Chlorination

Triphosgene offers a safer alternative to POCl₃, as demonstrated in the synthesis of 4,6-dichloro-2-methylpyrimidine.

Reaction Conditions:

  • Substrate: 4-(Methoxymethyl)-2-morpholino-6-hydroxypyrimidine

  • Chlorinating Agent: Triphosgene (1.2 equiv)

  • Solvent: Dichloroethane

  • Additive: N,N-Diethylaniline (acid scavenger)

  • Temperature: Reflux (83°C)

  • Yield (analogous): 85–94% for dichlorination

Deprotection of Methoxymethyl to Hydroxymethyl

The final step involves converting the methoxymethyl protecting group at position 4 to a hydroxymethyl group. Boron tribromide (BBr₃) efficiently cleaves methyl ethers under inert conditions.

Protocol (Adapted from):

  • Substrate: 4-(Methoxymethyl)-6-chloro-2-morpholinopyrimidine

  • Reagent: BBr₃ (3.0 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Reaction Time: 0.5–1 h

  • Yield (analogous): 100% for methoxymethyl deprotection

Critical Considerations and Optimization

Regioselectivity in Substitution Reactions

Positional reactivity in pyrimidines follows the order: 4 > 2 > 6. Morpholine substitution at position 2 may require activating groups (e.g., electron-withdrawing substituents) or catalytic assistance.

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but may increase side reactions.

  • Cs₂CO₃ vs. K₂CO₃: Cesium salts improve solubility in nonpolar solvents.

Data Tables: Key Reaction Parameters

Table 1: Comparative Chlorination Methods

AgentSolventTemp (°C)Yield (%)Reference
TriphosgeneDichloroethane8385–94
POCl₃Toluene11070–80

Table 2: Deprotection Efficiency

ReagentSolventTime (h)Yield (%)Reference
BBr₃CH₂Cl₂0.5100
HClDioxane/H₂O1275

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Kinase Inhibition

(6-Chloro-2-morpholinopyrimidin-4-yl)methanol has been identified as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. The compound's ability to inhibit specific kinases positions it as a candidate for drug development targeting malignancies.

Case Study: BCL6 Inhibition

Research has shown that derivatives of this compound can effectively inhibit B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma. Optimization of related compounds has resulted in potent inhibitors with IC50 values in the nanomolar range, demonstrating significant antiproliferative activity in cancer cell lines .

Anti-inflammatory Properties

Studies have indicated that (6-Chloro-2-morpholinopyrimidin-4-yl)methanol may possess anti-inflammatory properties. Its interactions with specific molecular targets allow it to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. It shows promise in modulating biological processes through its interactions with various enzymes, which can lead to therapeutic benefits.

Agrochemical Development

In addition to its medicinal applications, (6-Chloro-2-morpholinopyrimidin-4-yl)methanol is explored in the development of agrochemicals. Its structural characteristics allow it to serve as a building block for synthesizing more complex agrochemical agents.

Industrial Applications

(6-Chloro-2-morpholinopyrimidin-4-yl)methanol is utilized in the synthesis of various pharmaceutical compounds. Its role as an intermediate enhances its value in industrial chemistry, particularly in large-scale production settings where efficiency and yield are critical.

Mechanism of Action

The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The compound’s chloro and morpholine groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Compound A : [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1421961-60-5)

  • Structure : Pyridine ring with trifluoromethyl (CF₃) at position 4 and hydroxymethyl at position 2.
  • Key Differences :
    • Pyridine vs. pyrimidine core: Pyridines lack the nitrogen atom at position 3, reducing hydrogen-bonding capacity compared to pyrimidines.
    • CF₃ substituent: Enhances lipophilicity and metabolic stability but may reduce aqueous solubility.
  • Applications : Used in agrochemical research due to its stability under physiological conditions .

Compound B : 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine (CAS: 22177-99-7)

  • Structure : Pyrimidine with methyl at position 2 and morpholine at position 3.
  • Key Differences :
    • Methyl vs. hydroxymethyl: Methyl groups increase hydrophobicity, whereas hydroxymethyl improves polarity and reactivity.
    • Positional isomerism: Morpholine at position 4 (vs. 2 in the target compound) alters steric and electronic interactions with biological targets .

Compound C : (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine

  • Structure: Fused thieno[3,2-d]pyrimidine core with morpholine and methylamine substituents.
  • Methylamine substituent: Increases basicity compared to the hydroxymethyl group in the target compound .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~231.65 (estimated) 211.57 ~215.68 ~312.80
Core Structure Pyrimidine Pyridine Pyrimidine Thieno[3,2-d]pyrimidine
Key Substituents Cl, morpholine, hydroxymethyl Cl, CF₃, hydroxymethyl Cl, methyl, morpholine Cl, morpholine, methylamine
LogP (Predicted) ~1.2 (moderate polarity) ~2.5 (lipophilic) ~1.8 ~2.3
Biological Activity Potential kinase inhibition Agrochemical applications Antimicrobial screening Anticancer candidate

Functional and Pharmacological Insights

  • Reactivity : The hydroxymethyl group in the target compound allows for facile derivatization (e.g., esterification or oxidation to carboxylic acids), unlike Compound B’s methyl group .
  • Solubility : Morpholine-containing derivatives (Target Compound, Compound B) generally exhibit better aqueous solubility than CF₃-substituted analogs (Compound A) .
  • Target Affinity: Thienopyrimidine derivatives (Compound C) show higher affinity for kinase targets due to their fused-ring planar structure, whereas the target compound’s pyrimidine core may favor interactions with nucleotide-binding domains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloro-2-morpholinopyrimidin-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving morpholine derivatives and chlorinated pyrimidine intermediates. A validated approach involves refluxing 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes in ethanol under basic conditions (e.g., sodium hydroxide) at 200°C for 1 hour, followed by cyclization with guanidine nitrate and lithium hydroxide . Optimization may include adjusting solvent polarity (ethanol/water mixtures) and temperature gradients to enhance yield and purity.

Q. How can the crystal structure of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (SHELXL for refinement) to process intensity data and generate crystallographic models . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder and improve resolution.

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

  • Methodological Answer :

  • HPLC : Employ gradient elution with methanol/water mobile phases (e.g., 60:40 to 90:10 v/v) and C18 columns. Adjust pH (2.5–6.5) to optimize peak resolution .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS. Store samples in amber vials at -20°C to prevent photolytic cleavage of the morpholine ring .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost. Incorporate exact-exchange terms to improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .
  • Basis Sets : Opt for 6-31G(d,p) for geometry optimization and LANL2DZ for heavy atoms (Cl). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts vs. computational predictions)?

  • Methodological Answer :

  • NMR Validation : Compare experimental 1H^1H and 13C^{13}C NMR shifts (in DMSO-d6) with DFT-calculated magnetic shielding tensors (GIAO method). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations (AMBER force field) to assess rotamer populations influencing averaged NMR signals .

Q. How can the compound’s biological activity be rationalized through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Pharmacophore Modeling : Use PyMOL or Schrödinger Suite to map key functional groups (e.g., morpholine’s H-bond acceptor, chloro-pyrimidine’s hydrophobic pocket).
  • Docking Studies : Target enzymes like PI3Kα (PDB: 4L23) with AutoDock Vina. Prioritize binding poses where the methanol group forms hydrogen bonds with catalytic residues (e.g., Lys802) .

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